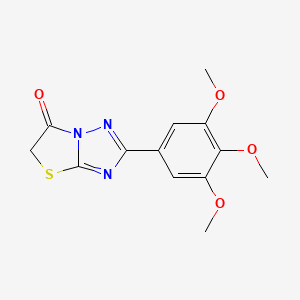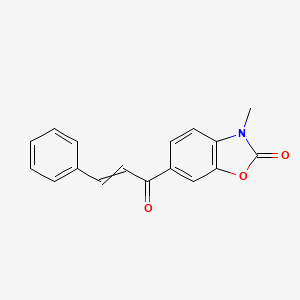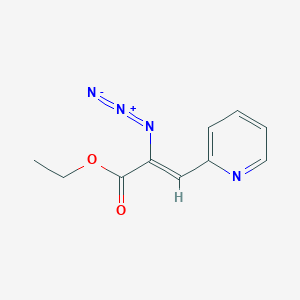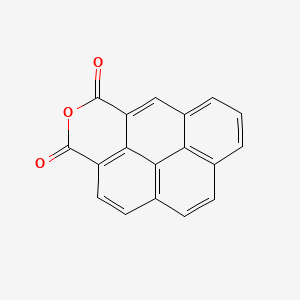
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione is a chemical compound with the molecular formula C18H8O3 It is a polycyclic aromatic compound that contains a pyran ring fused to a pyrene moiety
Analyse Des Réactions Chimiques
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Applications De Recherche Scientifique
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3H,5H-Pyreno(1,10-cd)pyran-3,5-dione involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione can be compared with other similar compounds such as:
Pyran-3,5-dione: A simpler analog with fewer aromatic rings.
1H,3H-Perylo[3,4-cd]pyran-1,3-dione: Another polycyclic aromatic compound with a different arrangement of rings.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications .
Propriétés
Numéro CAS |
76895-43-7 |
|---|---|
Formule moléculaire |
C18H8O3 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
3-oxapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene-2,4-dione |
InChI |
InChI=1S/C18H8O3/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(20)21-17)16(12)15(10)14(9)11/h1-8H |
Clé InChI |
KEYVFAJISZJDSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C35)C=C2)C(=O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


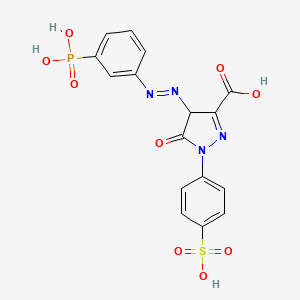
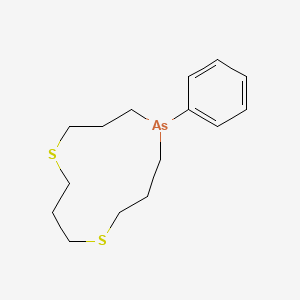
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)
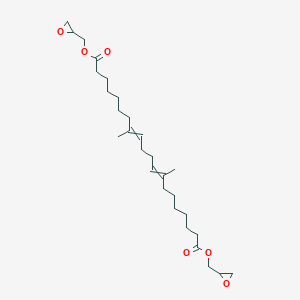


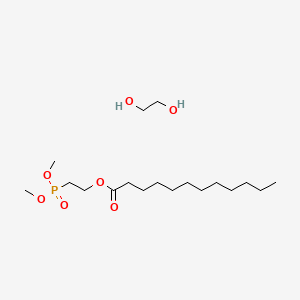
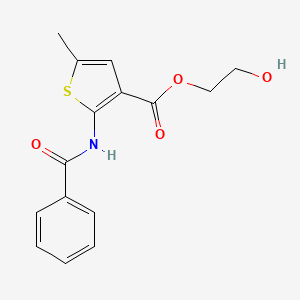
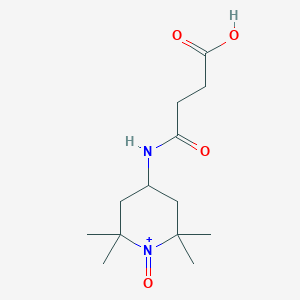
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
